6-Chloro-1-(2-iodophenyl)-1-oxohexane
Overview
Description
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound, including the reactants, catalysts, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Generation and Reactivity of Related Cations
The generation and reactivity of 4-aminophenyl cations, similar to the structural interest of 6-Chloro-1-(2-iodophenyl)-1-oxohexane, have been studied through the photolysis of related compounds. These studies shed light on the intricate dynamics of cationic species in polar media, leading to various reaction pathways such as the formation of diaminodiphenyls or the reduction to anilines. Such insights are critical for understanding the chemistry of halogenated compounds and their potential applications in material science and organic synthesis (Guizzardi et al., 2001).
Ion-transfer Voltammetry
Ion-transfer voltammetry studies involving halogenated solvents like 1,6-dichlorohexane provide a framework for understanding the electrochemical behaviors of various cations and anions across organic-water interfaces. This research offers a comparative perspective on the electrochemical windows of different solvents, contributing to the development of new electroanalytical methods and enhancing the understanding of ion-transfer mechanisms, which could be relevant for compounds like 6-Chloro-1-(2-iodophenyl)-1-oxohexane (Katano et al., 2004).
Aromatic Compounds in Lithium-Ion Cells
The reaction mechanisms of aromatic compounds, potentially analogous to 6-Chloro-1-(2-iodophenyl)-1-oxohexane, have been explored in the context of lithium-ion cells. These compounds serve as overcharge protection agents by forming passivative films on electrodes, highlighting the importance of aromatic chemistry in enhancing the safety and longevity of energy storage devices (Shima et al., 2006).
Cyclohexane Oxidation Catalysis
The catalysis of cyclohexane oxidation is a pivotal area of research, with μ-oxo-bismanganese(III)porphyrin compounds showing promise in improving the efficiency of this process. This research underscores the potential of metalloporphyrins in the selective oxidation of cyclohexane to valuable industrial chemicals, which might relate to the chemical reactivity and application scope of 6-Chloro-1-(2-iodophenyl)-1-oxohexane (Guo et al., 1999).
Environmental Fates and Toxicity
Studies on the environmental fates and differential toxicity of hexachlorocyclohexane isomers offer insights into the persistence and impact of organochlorine pesticides. This research is crucial for understanding the long-term environmental behavior of halogenated compounds, including those structurally related to 6-Chloro-1-(2-iodophenyl)-1-oxohexane, and underscores the need for careful management and disposal of such chemicals (Willett et al., 1998).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or reliable databases such as PubChem or Reaxys. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
6-chloro-1-(2-iodophenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSGSSYVPCIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642265 | |
Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2-iodophenyl)-1-oxohexane | |
CAS RN |
898768-35-9 | |
Record name | 6-Chloro-1-(2-iodophenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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